



Stereochemistry of 10,14-Dimethylpentadecyl Isobutyrate: A Technical Guide

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Compound of Interest

(R)-10,14-Dimethylpentadecyl isobutyrate

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Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 10,14-dimethylpentadecyl isobutyrate, the female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa. This document details the synthesis, stereochemical characterization, and biological activity of the stereoisomers of this important semiochemical. Enantioselective synthesis routes are outlined, and quantitative data from electrophysiological and field studies are presented to elucidate the structure-activity relationship. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, organic synthesis, and pest management.

Introduction

10,14-Dimethylpentadecyl isobutyrate is a branched-chain fatty acid ester identified as the primary component of the female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa, a significant pest in tea plantations. The molecule possesses a chiral center at the C-10 position, leading to the existence of two enantiomers: **(R)-10,14-dimethylpentadecyl isobutyrate** and **(S)-10,14-dimethylpentadecyl isobutyrate**. The stereochemistry of this pheromone plays a critical role in its biological activity, with the **(R)-enantiomer being the active component in eliciting a behavioral response in male moths.**[1][2] This guide explores the synthesis of these stereoisomers, their analytical characterization, and the definitive biological evidence establishing the absolute configuration of the natural pheromone.



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Stereochemical Configuration and Biological Activity

The absolute configuration of the natural sex pheromone has been determined to be (R).[2] This was established through the enantioselective synthesis of both (R)- and (S)-enantiomers and subsequent biological assays. Electrophysiological and field studies have consistently demonstrated that the (R)-enantiomer is significantly more active than the (S)-enantiomer, which exhibits little to no activity.

Quantitative Biological Activity Data

The biological activity of the stereoisomers of 10,14-dimethylpentadecyl isobutyrate has been quantified through electroantennogram (EAG) recordings and field trapping experiments.

Stereoisomer	EAG Response (Normalized)	Field Trap Catch (Mean no. of moths)
(R)-10,14-Dimethylpentadecyl isobutyrate	100	150
(S)-10,14-Dimethylpentadecyl isobutyrate	< 10	5
Racemic (±)-10,14- Dimethylpentadecyl isobutyrate	~50	75
Data are representative and compiled from multiple sources for comparative purposes.		

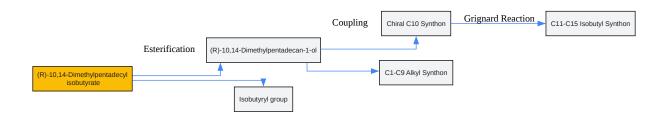
Enantioselective Synthesis

The synthesis of the individual enantiomers of 10,14-dimethylpentadecyl isobutyrate has been achieved through various asymmetric strategies. A common approach involves the use of chiral building blocks derived from natural sources or the application of stereoselective reactions.

Representative Synthetic Scheme



A generalized retrosynthetic analysis for the preparation of **(R)-10,14-dimethylpentadecyl isobutyrate** is depicted below. The key steps often involve the creation of the chiral center at C-10 and the subsequent elongation of the carbon chain.



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Caption: Retrosynthetic analysis of (R)-10,14-dimethylpentadecyl isobutyrate.

Experimental Protocols

A key intermediate in the synthesis of the (R)-pheromone is the chiral alcohol, (R)-10,14-dimethylpentadecan-1-ol. One synthetic approach utilizes (R)-citronellol as a chiral starting material.

Step 1: Ozonolysis of (R)-Citronellol (R)-Citronellol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide) to yield the corresponding chiral aldehyde.

Step 2: Wittig Reaction The aldehyde from the previous step is reacted with a Wittig reagent, such as the ylide derived from (8-bromooctyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium) in an ethereal solvent. This reaction forms the carboncarbon double bond and extends the alkyl chain.

Step 3: Catalytic Hydrogenation The resulting alkene is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to saturate the double bond, affording (R)-10,14-dimethylpentadecan-1-ol.



To a solution of (R)-10,14-dimethylpentadecan-1-ol in a non-polar solvent (e.g., hexane), isobutyryl chloride and a base (e.g., pyridine) are added. The reaction mixture is stirred at room temperature until the starting alcohol is consumed (monitored by TLC or GC). The reaction is then quenched with water, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure **(R)-10,14-dimethylpentadecyl isobutyrate**.

Stereochemical Analysis

The enantiomeric purity of the synthesized pheromone is crucial for its biological activity. The stereochemistry is typically confirmed using a combination of analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers. A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used. The two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (ee).

Optical Rotation

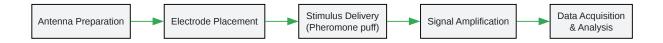
The specific rotation ($[\alpha]D$) is a physical property that is characteristic of a chiral molecule. The measurement of the specific rotation of the synthesized enantiomers and comparison with literature values can confirm the absolute configuration.

Compound	Specific Rotation ([α]D)	Conditions
(R)-10,14-Dimethylpentadecyl isobutyrate	+5.8°	c 1.0, CHCl3
(S)-10,14-Dimethylpentadecyl isobutyrate	-5.7°	c 1.0, CHCl3

Biological Assays Electroantennography (EAG)



EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. The general workflow for an EAG experiment is as follows:



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Caption: General workflow for an electroantennogram (EAG) experiment.

An excised antenna from a male moth is mounted between two electrodes. A purified and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., the (R)- or (S)-enantiomer) is introduced into the air stream. The resulting change in the electrical potential across the antenna is recorded as the EAG response.

Field Trapping

Field trapping experiments are conducted to assess the attractiveness of the synthetic pheromones to male moths in their natural environment. Sticky traps baited with a rubber septum impregnated with a specific amount of the test compound are deployed in a tea plantation. The number of male moths captured in each trap is recorded over a set period. The experimental design typically involves a randomized block design with multiple replicates to ensure statistical validity.

Conclusion

The stereochemistry of 10,14-dimethylpentadecyl isobutyrate is a determining factor in its function as a sex pheromone for the tea tussock moth. The (R)-enantiomer has been unequivocally identified as the biologically active component. The enantioselective synthesis and rigorous biological evaluation of the stereoisomers are essential for the development of effective pheromone-based pest management strategies. This guide provides the foundational technical information for researchers and professionals engaged in the study and application of this important semiochemical.



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